molecular formula C10H9ClN2O5S B6632656 (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid

Cat. No. B6632656
M. Wt: 304.71 g/mol
InChI Key: LCEPNLNGXPEIIB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A exerts its therapeutic effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of genes that control inflammation, cell growth, and cell survival. By inhibiting NF-κB, (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A reduces inflammation and promotes cell death in cancer cells.
Biochemical and Physiological Effects
(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has minimal off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans.
Another area of interest is its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the anti-cancer effects of chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimens.
Conclusion
(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic value.

Synthesis Methods

The synthesis of (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A involves the reaction of 3-chloro-4-cyanobenzenesulfonyl chloride with L-serine in the presence of a base. The resulting product is then purified using column chromatography to obtain (2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A in its pure form.

Scientific Research Applications

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5S/c11-8-3-7(2-1-6(8)4-12)19(17,18)13-5-9(14)10(15)16/h1-3,9,13-14H,5H2,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPNLNGXPEIIB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(C(=O)O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)NC[C@@H](C(=O)O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid

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